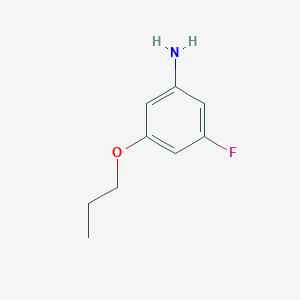

3-Fluoro-5-propoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

3-fluoro-5-propoxyaniline |

InChI |

InChI=1S/C9H12FNO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6H,2-3,11H2,1H3 |

InChI Key |

RYBMGKJTKKKGDP-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 5 Propoxyaniline

Retrosynthetic Disconnection Strategies for the 3-Fluoro-5-propoxyaniline Core

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For this compound, two primary disconnection approaches can be envisioned, focusing on the formation of the C-N, C-O, and C-F bonds.

Approach A: Disconnection of the C-N bond

This is the most common and direct strategy, involving the reduction of a corresponding nitro-aromatic compound. The key intermediate would be 1-fluoro-3-nitro-5-propoxybenzene. This simplifies the synthesis to the formation of the ether linkage and the introduction of the fluoro and nitro groups onto the benzene (B151609) ring.

Approach B: Disconnection of the C-O bond (Ether Linkage)

This approach involves the formation of the propoxy group at a later stage. The key intermediate would be 3-fluoro-5-hydroxyaniline or a protected derivative. The synthesis would then focus on the regioselective propylation of the phenol (B47542).

Approach C: Disconnection of the C-F bond

While less common for this type of molecule, direct fluorination of a pre-formed 3-propoxyaniline (B1267686) could be considered. However, achieving the desired regioselectivity for fluorination on a substituted aniline (B41778) ring can be challenging.

These disconnection strategies guide the development of the forward synthetic routes, as detailed in the following section.

Development of Novel Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several synthetic routes can be proposed. These routes often start from readily available fluorinated or nitrated benzene derivatives.

Regioselective Functionalization Approaches

The key to synthesizing this compound lies in the regioselective introduction of the substituents. A plausible route starts with a commercially available precursor like 1,3-difluoro-5-nitrobenzene or 3,5-difluoronitrobenzene.

One potential synthesis could involve the nucleophilic aromatic substitution (SNAr) of a fluoride (B91410) ion by propoxide. Starting with 1,3-difluoro-5-nitrobenzene, regioselective substitution at the C-3 position by sodium propoxide would yield 1-fluoro-3-propoxy-5-nitrobenzene. The nitro group strongly activates the ring towards nucleophilic attack, and the position of substitution is directed by the combined electronic effects of the existing substituents. The final step would be the reduction of the nitro group to an amine.

Alternatively, a route could commence with 3-fluoro-5-nitrophenol (B1296212). Etherification of the phenolic hydroxyl group with a propyl halide (e.g., propyl bromide) under basic conditions would furnish 1-fluoro-3-propoxy-5-nitrobenzene. Subsequent reduction of the nitro group would then yield the target molecule. This method offers clear regiocontrol for the propoxy group installation.

The table below outlines a potential synthetic sequence starting from 3-fluoro-5-nitrophenol.

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | 3-Fluoro-5-nitrophenol | Propyl bromide, K₂CO₃, Acetone | 1-Fluoro-3-propoxy-5-nitrobenzene | Introduction of the propoxy group via Williamson ether synthesis. |

| 2 | 1-Fluoro-3-propoxy-5-nitrobenzene | Fe/NH₄Cl, Ethanol/Water or H₂, Pd/C | This compound | Reduction of the nitro group to form the aniline. researchgate.net |

Asymmetric Synthesis and Enantiomeric Resolution (if applicable)

The molecule this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, asymmetric synthesis and enantiomeric resolution are not applicable.

Sustainable and Green Chemical Synthesis Protocols

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. In the context of synthesizing this compound, several "green" approaches can be incorporated.

For the reduction of the nitro group, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a classic and clean method, with water being the only byproduct. Another environmentally friendly option is the use of iron powder in the presence of a mild acid like ammonium (B1175870) chloride, which avoids the use of more toxic reducing agents. researchgate.net

The use of phase-transfer catalysts in etherification reactions can also enhance sustainability by allowing the use of less harsh conditions and potentially reducing solvent waste.

Optimization of Reaction Parameters for Enhanced Chemical Efficiency

To maximize the yield and purity of this compound, optimization of reaction parameters is crucial.

For the etherification step (Williamson synthesis), key parameters to optimize include:

Base: The choice and amount of base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield.

Solvent: Polar aprotic solvents like acetone, DMF, or acetonitrile (B52724) are typically used to facilitate the reaction.

Temperature: The reaction temperature needs to be controlled to ensure complete reaction without promoting side reactions.

Reaction Time: Monitoring the reaction progress using techniques like TLC or GC-MS helps determine the optimal reaction time.

For the nitro group reduction, optimization would focus on:

Catalyst: In catalytic hydrogenation, the choice of catalyst (e.g., Pd/C, Pt/C) and its loading are important.

Pressure: The hydrogen pressure can influence the reaction rate.

Solvent: The choice of solvent can affect the solubility of the starting material and the efficiency of the reduction.

Temperature: These reductions are often carried out at room temperature, but gentle heating may be required.

The table below presents hypothetical optimization data for the etherification step.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5 eq) | Acetone | Reflux | 8 | 75 |

| 2 | K₂CO₃ (2.0 eq) | Acetone | Reflux | 6 | 85 |

| 3 | Cs₂CO₃ (1.5 eq) | DMF | 60 | 4 | 92 |

| 4 | NaH (1.2 eq) | THF | RT | 12 | 68 |

Synthesis of Key Precursors and Intermediates for this compound

The availability of key precursors is critical for the successful synthesis of this compound. The primary intermediate is 1-fluoro-3-propoxy-5-nitrobenzene. As discussed, this can be synthesized from either 1,3-difluoro-5-nitrobenzene or 3-fluoro-5-nitrophenol.

The synthesis of 3-fluoro-5-nitrophenol itself can be achieved through multi-step sequences starting from simpler benzene derivatives. For instance, nitration of 3-fluoroanisole (B32098) followed by demethylation could be a viable route.

A crucial step in many aniline syntheses is the reduction of a nitro-aromatic compound. The synthesis of 2,4-dichloro-5-propoxyaniline, for example, involves the reduction of 2,4-dichloro-5-propoxynitrobenzene using hydrazine (B178648) hydrate (B1144303) with a composite catalyst. A similar strategy could be employed for the reduction of 1-fluoro-3-propoxy-5-nitrobenzene.

The table below lists key precursors and their potential synthetic origins.

| Precursor/Intermediate | Potential Starting Material(s) | Key Transformation(s) |

| 1-Fluoro-3-propoxy-5-nitrobenzene | 1,3-Difluoro-5-nitrobenzene | Nucleophilic aromatic substitution with sodium propoxide |

| 1-Fluoro-3-propoxy-5-nitrobenzene | 3-Fluoro-5-nitrophenol | Williamson ether synthesis with a propyl halide |

| 3-Fluoro-5-nitrophenol | 3-Fluoroanisole | Nitration, followed by demethylation |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 5 Propoxyaniline

Exploration of Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the ring. byjus.com

In 3-Fluoro-5-propoxyaniline, the amino (-NH2) and propoxy (-OPr) groups are both activating and ortho-, para-directing due to their ability to donate electron density to the aromatic ring via resonance. chemistrysteps.com The amino group is one of the strongest activating groups, significantly enhancing the nucleophilicity of the benzene ring. libretexts.org The propoxy group is also an effective activating group. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through the inductive effect. However, like other halogens, it is an ortho-, para-director because of the lone pair of electrons that can be donated via resonance.

The directing effects of the substituents in this compound are additive. The positions ortho and para to the strongly activating amino group are the most favorable for electrophilic attack. The positions ortho to the amino group are C2 and C6, and the para position is C4. The propoxy group at C5 directs electrophiles to its ortho positions (C4 and C6) and para position (C2). The fluorine at C3 directs to its ortho positions (C2 and C4) and para position (C6).

Considering the combined influence of all three substituents, the positions most activated towards electrophilic attack are C2, C4, and C6. The C2 and C6 positions are ortho to the amino group and ortho/para to the other two groups. The C4 position is para to the amino group and ortho to both the fluorine and propoxy groups. Therefore, electrophilic substitution reactions on this compound are expected to yield a mixture of 2-, 4-, and 6-substituted products. The precise ratio of these products would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in favoring substitution at the less hindered C4 and C6 positions over the C2 position, which is flanked by the fluorine and amino groups.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C2 | Ortho to -NH2 (strongly activating), Para to -OPr (activating), Ortho to -F (deactivating) | Highly Activated |

| C4 | Para to -NH2 (strongly activating), Ortho to -OPr (activating), Ortho to -F (deactivating) | Highly Activated |

| C6 | Ortho to -NH2 (strongly activating), Ortho to -OPr (activating), Para to -F (deactivating) | Highly Activated |

It is important to note that the high reactivity of the aniline (B41778) ring can sometimes lead to over-substitution or side reactions, particularly under harsh reaction conditions. libretexts.org For instance, direct nitration of anilines can be problematic due to the oxidation of the amino group and the formation of anilinium ions in acidic media, which are meta-directing. byjus.com

Analysis of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. beilstein-journals.org The aromatic ring of this compound is electron-rich due to the presence of the amino and propoxy groups, making it generally unreactive towards nucleophilic aromatic substitution.

However, the presence of a fluorine atom, a good leaving group in SNAr reactions, could theoretically allow for substitution under forcing conditions, especially if the amino group is protonated or modified to be electron-withdrawing. In a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles due to the strong electron-withdrawing nature of the nitro and pentafluorosulfanyl groups. beilstein-journals.orgnih.govnih.gov In the case of this compound, the absence of such strong deactivating groups makes the SNAr pathway highly unfavorable.

A plausible, albeit challenging, scenario for nucleophilic substitution might involve the diazotization of the amino group to form a diazonium salt. The diazonium group is an excellent leaving group and can be replaced by a wide variety of nucleophiles. This indirect pathway is a common strategy for introducing substituents onto an aromatic ring that are not accessible through direct SNAr.

Redox Chemistry of the Aniline Moiety: Oxidation and Reduction Processes

Electrochemical oxidation of substituted anilines in aqueous media has been shown to produce derivatives of benzidine, diphenylamine, and other coupled products. The initial step is often the oxidation at the nitrogen atom, followed by further reactions that can involve the aromatic ring.

The reduction of the aniline moiety itself is not a common transformation as it is already in a reduced state. However, if a nitro group were present on the ring, it could be readily reduced to an amino group to synthesize the corresponding aniline. For instance, the reduction of a hypothetical 3-fluoro-5-propoxy-nitrobenzene would be a standard method to prepare this compound.

Transformations and Stability of the Propoxy Ether Linkage

Aryl ethers are generally stable compounds. The carbon-oxygen bond of the propoxy group in this compound is expected to be robust under a variety of conditions, including many electrophilic and nucleophilic substitution reactions. Aryl ethers are known to be stable towards strong acids, bases, and oxidants under typical reaction conditions. nih.gov

However, the ether linkage can be cleaved under harsh acidic conditions, typically with strong acids like HI or HBr. masterorganicchemistry.com The cleavage of aryl alkyl ethers generally proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group, leading to a phenol (B47542) and an alkyl halide. fiveable.melibretexts.org In the case of this compound, treatment with a strong acid like HBr would likely yield 3-fluoro-5-aminophenol and propyl bromide. Diaryl ethers, in contrast, are generally not cleaved by acids. libretexts.org

Steric and Electronic Effects of Fluorine on Aromatic Ring Reactivity

The fluorine atom at the C3 position exerts a significant influence on the reactivity of the aromatic ring through both electronic and steric effects.

Steric Effects: The fluorine atom is relatively small, so its steric hindrance is less pronounced compared to larger halogen atoms. However, it can still influence the regioselectivity of reactions by sterically shielding the adjacent C2 and C4 positions to some extent. This might lead to a preference for electrophilic attack at the C6 position, which is para to the fluorine and less sterically encumbered.

In the context of this compound, the deactivating inductive effect of the fluorine atom is counteracted by the strong activating effects of the amino and propoxy groups. The net effect is a highly activated aromatic ring, but the fluorine atom still modulates the electron distribution and can influence the precise outcome of substitution reactions.

Sophisticated Analytical and Spectroscopic Characterization of 3 Fluoro 5 Propoxyaniline

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods provides a detailed picture of the molecular structure of 3-Fluoro-5-propoxyaniline in both solution and solid states.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of specific nuclei. diva-portal.org For this compound, ¹H, ¹³C, and ¹⁹F NMR studies are particularly informative.

¹H NMR: The proton NMR spectrum provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. For analogous fluoroaniline (B8554772) compounds, the aromatic protons typically appear as multiplets in the range of δ 6.3-7.1 ppm. chemicalbook.com The propoxy group protons would exhibit characteristic signals, with the -OCH₂- protons appearing as a triplet, the central -CH₂- as a multiplet, and the terminal -CH₃ as a triplet. The amine (-NH₂) protons would likely appear as a broad singlet. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. In related fluoroanilines, the carbon attached to the fluorine atom shows a large C-F coupling constant, a characteristic feature in ¹³C NMR. chemicalbook.com The chemical shifts of the aromatic carbons are influenced by the electronic effects of the fluorine, amino, and propoxy substituents. The carbons of the propoxy group would appear in the aliphatic region of the spectrum. libretexts.org

¹⁹F NMR: ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom and is a crucial technique for confirming the presence and position of the fluorine substituent. aiinmr.com The chemical shift of the fluorine atom in this compound is expected to be in a characteristic range for fluoroaromatic compounds. sigmaaldrich.com For similar compounds like 3-fluoro-4-propylaniline, the ¹⁹F NMR shows a singlet near δ -110 ppm.

Table 1: Representative NMR Data for Fluoroaniline Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 6.3 - 7.2 | Multiplet | Aromatic Protons |

| ¹H | 3.5 - 4.0 | Triplet | -OCH₂- |

| ¹H | 1.7 - 1.9 | Multiplet | -CH₂- |

| ¹H | 0.9 - 1.1 | Triplet | -CH₃ |

| ¹H | ~3.7 | Broad Singlet | -NH₂ |

| ¹³C | 95 - 165 | Singlet/Doublet | Aromatic Carbons (C-F coupling observed) |

| ¹³C | ~70 | Singlet | -OCH₂- |

| ¹³C | ~22 | Singlet | -CH₂- |

| ¹³C | ~10 | Singlet | -CH₃ |

| ¹⁹F | -110 to -130 | Singlet/Multiplet | Aromatic Fluorine |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations and provides a "fingerprint" of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. These include N-H stretching vibrations for the amine group (typically broad and in the range of 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic ring and the alkyl chain of the propoxy group (around 2850-3100 cm⁻¹), C-O-C stretching for the ether linkage (around 1200-1250 cm⁻¹), and a strong C-F stretching band (typically in the region of 1100-1300 cm⁻¹). vulcanchem.comrsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. edinst.com The Raman spectrum would also exhibit characteristic peaks for the aromatic ring vibrations, C-H vibrations, and the C-F stretch. libretexts.orgresearchgate.net The technique is particularly useful for observing symmetric vibrations that may be weak in the IR spectrum. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision, which in turn allows for the unambiguous determination of its elemental composition. nih.gov For this compound (C₉H₁₂FNO), the expected monoisotopic mass can be calculated and compared with the experimental value to confirm the molecular formula.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. msu.edu Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region, typically arising from π-π* transitions of the benzene (B151609) ring. nih.govresearchgate.net The positions and intensities of these bands are influenced by the substituents on the aromatic ring.

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic techniques provide valuable information about the connectivity and functional groups, X-ray crystallography offers a definitive three-dimensional structure of the molecule in the solid state.

Advanced Chromatographic and Separation Methodologies for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of chemical compounds and for their isolation. chromatographyonline.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. primescholars.com This methodology employs a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase, causing more polar compounds to elute earlier. chromatographyonline.comresearchgate.net

Method development for purity analysis generally starts with a broad linear gradient to determine the retention time of the main component and identify any impurities. chromatographyonline.com The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724), with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution. chromatographyonline.comnih.gov The flow rate is typically set around 1.0 mL/min, and detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, often around 254 nm for aromatic compounds. chromatographyonline.comnih.gov For quantitative analysis, the method must be validated for parameters including linearity, accuracy, precision, and robustness. nih.gov

Table 2: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Typical Setting | Purpose |

| Column | C18, 4.6 x 100 mm, 3.5 µm | Standard non-polar stationary phase for reversed-phase chromatography. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. nih.gov |

| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. chromatographyonline.com |

| Gradient | 5% to 95% B over 10 min | Ensures elution of both polar and non-polar components for purity profiling. chromatographyonline.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. chromatographyonline.com |

| Detection | UV at 254 nm | Common wavelength for detecting aromatic compounds. nih.gov |

| Injection Volume | 5-20 µL | Standard volume for analytical HPLC. chromatographyonline.com |

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), serves as an excellent complementary technique to HPLC for the analysis of this compound. It is especially useful for identifying and quantifying volatile impurities, residual solvents, or byproducts from its synthesis that may not be well-resolved by HPLC. nih.gov

In a typical GC method, the sample is vaporized in a heated injector and separated on a capillary column with a non-polar stationary phase (e.g., DB-1 MS). swgdrug.org An inert carrier gas, like helium, transports the analyte through the column. swgdrug.org The separation is achieved based on the compounds' boiling points and interactions with the stationary phase, controlled by a programmed temperature ramp of the oven. swgdrug.org The mass spectrometer detects the eluted components, providing both mass information for identification and quantitative data based on peak area.

Table 3: Representative GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| Column | DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm | Non-polar column suitable for a wide range of organic compounds. swgdrug.org |

| Carrier Gas | Helium at 1 mL/min | Inert gas to carry the sample through the column. swgdrug.org |

| Injector Temp. | 280 °C | Ensures complete vaporization of the sample. swgdrug.org |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 12 °C/min | Temperature gradient to separate compounds with different boiling points. swgdrug.org |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for identification and quantification. nih.gov |

| MS Source Temp. | 230 °C | Temperature of the ion source in the mass spectrometer. swgdrug.org |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of a chemical reaction and to guide the purification process. libretexts.orgyoutube.com In the synthesis of this compound, TLC can quickly indicate the consumption of starting materials and the formation of the desired product. nih.govcore.ac.uk

The standard procedure involves spotting the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel. acs.org For effective monitoring, three lanes are often used: one for the starting material (reactant), one for the reaction mixture, and a "co-spot" where both are applied to the same point. libretexts.orgrochester.edu The plate is then placed in a chamber containing a suitable eluent (solvent system), which moves up the plate by capillary action. The separation occurs based on the differential adsorption of the compounds to the silica. youtube.com The disappearance of the reactant spot and the appearance of a new product spot over time signify the reaction's progression. libretexts.org The relative positions of the spots (Rf values) also help in selecting an appropriate solvent system for purification by column chromatography.

Table 4: General Procedure for TLC Monitoring

| Step | Description | Purpose |

| Stationary Phase | Silica Gel 60 F₂₅₄ Plate | Polar adsorbent for separation. acs.org |

| Sample Application | Spotting of reactant, reaction mixture, and co-spot. | To compare the reaction's progress against the starting material. rochester.edu |

| Mobile Phase (Eluent) | e.g., Hexane:Ethyl Acetate (4:1) | Solvent system to carry compounds up the plate; polarity is optimized for separation. libretexts.org |

| Development | Eluent ascends the plate in a sealed chamber. | Separation of components based on polarity. |

| Visualization | UV lamp (254 nm) and/or chemical stain (e.g., KMnO₄). | To make the separated compound spots visible. acs.org |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques provide critical information about the physical properties and stability of a material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two primary methods used in the characterization of chemical compounds like this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. nih.govtheopenscholar.com For a pure, crystalline solid, a DSC thermogram will show a sharp endothermic peak corresponding to its melting point. nih.gov The temperature of this peak provides the melting point, while the area under the peak corresponds to the enthalpy of fusion. The sharpness of the peak is a good indicator of the sample's purity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. etamu.edu This technique is used to determine the thermal stability and decomposition profile of a compound. A TGA curve plots mass percentage against temperature. For this compound, the thermogram would show a stable mass up to a certain temperature, after which a significant mass loss would indicate the onset of decomposition. researchgate.net This provides information on the upper-temperature limit at which the compound is stable.

Table 5: Information Obtained from Thermal Analysis of this compound

| Technique | Parameter Measured | Information Derived |

| DSC | Heat Flow vs. Temperature | Melting Point (Tₘ), Enthalpy of Fusion (ΔHբ), Purity Assessment, Phase Transitions. nih.govnih.gov |

| TGA | Mass vs. Temperature | Thermal Stability, Decomposition Temperature, Composition of multi-component systems. etamu.eduresearchgate.net |

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive search of scientific literature and chemical databases reveals a notable absence of published research on the computational and theoretical modeling of this compound. While this compound is available commercially and its basic properties are documented, it appears to have not yet been the specific subject of in-depth computational chemistry studies. The detailed exploration of its electronic structure, reactivity, conformational dynamics, and potential interactions with biological targets, as outlined in the requested article structure, does not appear in the public research domain.

Computational chemistry provides powerful tools to understand the intrinsic properties of molecules. Techniques like Density Functional Theory (DFT) and ab initio methods are instrumental in characterizing electronic structures and predicting reactivity, while Molecular Dynamics (MD) simulations offer insights into the conformational behavior of flexible molecules like this compound. However, the application of these sophisticated methods to this particular substituted aniline (B41778) has not been documented in available scholarly articles.

General studies on substituted anilines do exist, providing a foundational understanding of how functional groups like fluorine and alkoxy chains can influence the properties of the aniline scaffold. These studies often employ DFT to investigate substituent effects on molecular geometry, vibrational spectra, and electronic properties such as HOMO-LUMO energy gaps. Similarly, research on the conformational analysis of alkoxy side chains on benzene rings provides a general framework for how the propoxy group in this compound might behave.

Nevertheless, without specific research dedicated to this compound, any discussion of its computational chemistry and theoretical modeling would be purely speculative and fall outside the bounds of established scientific findings. The detailed data tables and specific research findings requested for each subsection of the proposed article—from quantum chemical calculations to molecular docking studies—are not available.

The absence of such research indicates that the specific electronic and conformational landscape of this compound is a novel area for investigation. Future research could apply the very methodologies outlined in the query to elucidate its properties, potentially revealing unique characteristics conferred by the specific meta-substitution pattern of the fluoro and propoxy groups. Until such studies are conducted and published, a scientifically accurate and detailed article on the computational chemistry of this compound cannot be generated.

Computational Chemistry and Theoretical Modeling of 3 Fluoro 5 Propoxyaniline

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Cheminformatics and quantitative structure-activity/property relationship (QSAR/QSPR) studies represent powerful computational tools in modern chemistry. These methodologies are employed to correlate the structural or property descriptors of chemical compounds with their biological activities or physicochemical properties. In the context of 3-Fluoro-5-propoxyaniline, these approaches can be instrumental in predicting its behavior and in the rational design of novel analogues with desired characteristics.

Development of Predictive Models Based on Structural Descriptors

The development of predictive QSAR/QSPR models for this compound and its derivatives involves a systematic process. Initially, a dataset of compounds with known activities or properties is compiled. Subsequently, a wide array of structural descriptors is calculated for each molecule in the dataset. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

For instance, in studies of substituted anilines, descriptors such as molecular weight, logP (lipophilicity), and electronic parameters derived from quantum chemical calculations have been shown to be significant. The process of building a robust QSAR model involves selecting the most relevant descriptors that have a strong correlation with the observed activity or property. Statistical methods like multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then utilized to construct the mathematical model. The predictive power of the resulting model is rigorously evaluated through internal and external validation techniques to ensure its reliability.

A hypothetical QSAR model for a series of aniline (B41778) derivatives, including this compound, might take the form of the following equation:

Biological Activity = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant

Where 'a', 'b', and 'c' are the coefficients for the respective descriptors.

| Descriptor Category | Example Descriptors for this compound | Potential Predicted Property |

| Constitutional | Molecular Weight, Atom Count | Toxicity, Reactivity |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Boiling Point, Molar Refractivity |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Permeability |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Reactivity, Electronic Effects |

Computational Exploration of Chemical Space for Analogues

The exploration of the chemical space around this compound is a critical step in the discovery of new molecules with potentially enhanced properties. Computational methods allow for the virtual design and screening of a vast number of analogues without the need for immediate synthesis, thereby saving significant time and resources.

One common approach is the generation of virtual libraries of compounds based on the this compound scaffold. This can be achieved by systematically modifying the substituents at various positions on the aniline ring or on the propoxy side chain. These virtual libraries can then be subjected to high-throughput virtual screening, where computational models are used to predict the properties and activities of the designed analogues.

Docking studies, a key component of this exploration, can be used to predict the binding affinity of the analogues to a specific biological target, such as an enzyme or receptor. The results of such screenings can help prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. For example, in the design of novel inhibitors, analogues of this compound could be computationally docked into the active site of a target protein to assess their potential binding modes and affinities. nih.gov

| Computational Technique | Application for this compound Analogues | Desired Outcome |

| Virtual Library Generation | Systematic modification of substituents. | A large, diverse set of virtual compounds. |

| High-Throughput Virtual Screening | Rapid prediction of properties using QSAR models. | Identification of promising candidates from the library. |

| Molecular Docking | Predicting binding modes and affinities to a biological target. | Prioritization of analogues with high predicted potency. |

| Pharmacophore Modeling | Identifying essential structural features for activity. | Design of novel analogues with improved target interactions. |

Theoretical Investigations of Substituent Effects on Aromaticity and Reactivity

The electronic properties, and consequently the aromaticity and reactivity, of the aniline ring in this compound are significantly influenced by the presence of the fluoro and propoxy substituents. Theoretical investigations, primarily using quantum chemical calculations, provide valuable insights into these substituent effects.

The aniline molecule itself is nonplanar, with the amino group lying at an angle to the plane of the benzene (B151609) ring. researchgate.netresearchgate.net Substituents on the phenyl ring can alter this angle, as well as other molecular properties like bond lengths and the energy barrier to inversion. researchgate.netresearchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to quantify these effects. Parameters such as atomic charges, bond lengths, and the energies of frontier molecular orbitals (HOMO and LUMO) can be calculated. For instance, the presence of the electron-withdrawing fluorine atom would be expected to lower the energy of the HOMO, potentially making the molecule less susceptible to electrophilic attack compared to unsubstituted aniline.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Aromatic Ring |

| Fluoro | 3 | Strong Electron-Withdrawing | Weak Electron-Donating | Deactivating |

| Propoxy | 5 | Moderate Electron-Withdrawing | Strong Electron-Donating | Activating |

| Amino | 1 | Weak Electron-Withdrawing | Very Strong Electron-Donating | Strongly Activating |

These theoretical investigations are crucial for understanding the fundamental chemical behavior of this compound and for predicting its reactivity in various chemical transformations.

Derivatization and Functionalization Strategies of 3 Fluoro 5 Propoxyaniline

Chemical Transformations at the Aniline (B41778) Nitrogen

The amino group of 3-Fluoro-5-propoxyaniline is a primary site for a variety of chemical transformations, enabling the introduction of diverse functional groups that can modulate the molecule's electronic and steric properties.

The aniline nitrogen readily undergoes reactions with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation and Amidation: Acylation of the amine group can be performed to yield corresponding amides. evitachem.com This transformation is fundamental in synthetic chemistry for protecting the amino group or for building more complex molecular architectures. The synthesis of heterocyclic carboxamides, for instance, often involves an amidation step as a key part of the molecular assembly. nih.gov A general, single-step amidation method for polyfluoroarenes has been developed that utilizes nucleophilic aromatic substitution, achieving good yields under mild conditions. nih.gov

Sulfonylation: The reaction of an aniline with a sulfonyl halide, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base, yields a sulfonamide. google.com This reaction is typically carried out in solvents like pyridine (B92270), which can also act as the base. google.com Common bases used for this transformation include trialkylamines (e.g., triethylamine), N,N-dimethylaniline, or heterocyclic amines like pyridine and N-methylmorpholine. google.com

A representative sulfonylation reaction is detailed in the table below.

| Reagent 1 | Reagent 2 | Base | Solvent | Temperature | Product Type | Reference |

| Substituted Aniline | p-Toluenesulfonyl Chloride | Pyridine | Pyridine | 5 °C | N-Aryl Sulfonamide | google.com |

| Substituted Aniline | Methanesulfonyl Chloride | Triethylamine | Inert Solvent | Room Temp. | N-Aryl Sulfonamide | google.com |

Direct modification of the N-H bond through alkylation or arylation introduces new carbon-nitrogen bonds, significantly expanding the structural diversity of derivatives.

N-Alkylation: The introduction of alkyl groups onto the aniline nitrogen can be achieved through reaction with alkyl halides. google.com However, controlling the degree of alkylation to prevent the formation of tertiary amines can be challenging. google.com In related systems, N-alkylation of heterocyclic piperidines and piperazines with haloalkylphthalimides is a known method for creating extended side chains. google.com

N-Arylation: Modern catalytic methods have made N-arylation a highly efficient process. Palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination, enable the coupling of anilines with aryl halides or triflates. rsc.orgsioc-journal.cn These reactions are versatile, tolerating a wide range of functional groups on both coupling partners. rsc.org Microwave-assisted N-arylation has also emerged as a rapid and efficient method for synthesizing 4-anilinoquinazolines from 4-chloroquinazolines and various anilines, demonstrating broad substrate compatibility. nih.gov

The aniline nitrogen of this compound can serve as a crucial nucleophile or building block in the synthesis of nitrogen-containing heterocycles. These structures are of significant interest in pharmaceutical research. nih.govnih.gov

Strategies often involve condensation reactions followed by cyclization. For example, anilines can be used to construct fused heterocyclic systems like quinazolines, which are recognized as privileged scaffolds in medicinal chemistry. nih.gov Other synthetic routes can lead to the formation of indole (B1671886) or pyrazole (B372694) derivatives. nih.gov The synthesis of complex heterocyclic systems, such as pyrrolo[2,3-b]pyridines, can also utilize aniline derivatives as starting materials in multi-step synthetic sequences. google.com Furthermore, thermal or microwave-induced denitrogenation of N-fluoroalkylated 1,2,3-triazoles can generate reactive ketenimine intermediates that cyclize to form trifluoromethylated isoquinolines. nih.gov

Regioselective Functionalization of the Aromatic Ring

The substituents on the benzene (B151609) ring of this compound—a fluorine atom and a propoxy group—direct the position of further electrophilic or metal-catalyzed substitutions, allowing for regioselective functionalization.

Introducing a halogen atom onto the aromatic ring is a key step for subsequent cross-coupling reactions. The existing fluoro and propoxy groups act as directing groups for electrophilic aromatic substitution. The existence of compounds such as 3-Bromo-5-fluoro-2-propoxyaniline and 4-Bromo-2-fluoro-5-propoxyaniline demonstrates that regioselective bromination can be achieved at positions ortho or para to the activating propoxy group. chemsrc.comchemscene.com

Metalation, typically using strong organolithium bases, is another powerful strategy for regioselective functionalization. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce diverse functional groups.

Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming carbon-carbon bonds. libretexts.orgresearchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an aryl halide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com This reaction is widely used to form biaryl structures. mdpi.com The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org A variety of palladium sources, ligands, bases, and solvents can be employed to optimize the reaction for specific substrates. yonedalabs.commdpi.com

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |

| Suzuki-Miyaura | Halogenated this compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Arylated derivative | libretexts.orgyonedalabs.commdpi.com |

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between an aryl or vinyl halide and a terminal alkyne. libretexts.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. researchgate.netlibretexts.org This method is exceptionally effective for the synthesis of arylalkynes and conjugated enynes, which are important precursors in many areas of chemical synthesis. researchgate.netmdpi.com The reactivity of the aryl halide typically follows the order I > Br > Cl. mdpi.com

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |

| Sonogashira | Halogenated this compound | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Alkynylated derivative | researchgate.netlibretexts.orgmdpi.com |

Electrophilic Introduction of Other Functional Groups (e.g., Nitration)

The introduction of a nitro group onto the this compound ring via electrophilic aromatic substitution is a complex process due to the competing directing effects of the substituents and the high reactivity of the aniline moiety. The amino group is a powerful ortho-, para-directing activator, the propoxy group is also an ortho-, para-directing activator, and the fluorine atom is a deactivating ortho-, para-director.

Under standard nitrating conditions, which typically involve a mixture of nitric acid and sulfuric acid, the strongly acidic medium leads to the protonation of the highly basic amino group, forming an anilinium ion (-NH₃⁺). This transformation is crucial as the anilinium ion is a meta-directing deactivator. youtube.com Consequently, the regiochemical outcome of the nitration is governed by the interplay between the meta-directing anilinium ion and the ortho-, para-directing propoxy and fluoro groups. The propoxy group, being a stronger activator than the deactivating fluorine, will primarily direct the incoming electrophile. Therefore, nitration of unprotected this compound is expected to yield a mixture of isomers, with substitution occurring at positions ortho to the propoxy group (C4 and C6) and meta to the anilinium group (C2, C4, C6).

To achieve greater regioselectivity and prevent oxidative side reactions, protection of the amino group is a common and effective strategy. libretexts.orgmsu.edu Acetylation of the amino group to form N-(3-fluoro-5-propoxyphenyl)acetamide significantly attenuates its activating influence and prevents the formation of the anilinium ion under nitrating conditions. libretexts.org The resulting acetamido group remains an ortho-, para-director, but its steric bulk can influence the position of substitution. In the protected form, the directing effects of the acetamido and propoxy groups reinforce each other, favoring substitution at the C4 position, which is para to the acetamido group and ortho to the propoxy group. Nitration of the protected aniline can be achieved using milder reagents like acetyl nitrate (B79036) to afford the desired nitro-substituted derivative in higher yield and with greater control. researchgate.net The acetyl protecting group can subsequently be removed via hydrolysis to regenerate the amino group.

Table 1: Predicted Products of Nitration of this compound

| Starting Material | Nitrating Agent | Predicted Major Product(s) | Rationale |

| This compound | HNO₃ / H₂SO₄ | Mixture of isomers, including 3-Fluoro-5-propoxy-2-nitroaniline and 3-Fluoro-5-propoxy-4-nitroaniline | Formation of meta-directing anilinium ion and competing directing effects of propoxy and fluoro groups. |

| N-(3-Fluoro-5-propoxyphenyl)acetamide | Acetyl nitrate | N-(3-Fluoro-4-nitro-5-propoxyphenyl)acetamide | The acetamido group directs para, reinforced by the ortho-directing propoxy group, with reduced ring activation preventing side reactions. |

Chemical Modifications Involving the Propoxy Group

The propoxy group in this compound offers additional sites for chemical modification, including cleavage of the ether linkage and transformations of the propyl chain.

Cleavage and Exchange Reactions of the Ether Linkage

The cleavage of the aryl-alkyl ether bond in this compound can be achieved under strongly acidic conditions. masterorganicchemistry.com Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly employed for this transformation. libretexts.orgsciencemadness.org The reaction proceeds via protonation of the ether oxygen, which makes the propoxy group a better leaving group. Subsequently, a nucleophilic attack by the halide ion on the propyl group (an SN2 mechanism) or the formation of a propyl carbocation (an SN1 mechanism) leads to the cleavage of the C-O bond, yielding 3-fluoro-5-aminophenol and a propyl halide. sciencemadness.org Given that a primary carbocation is unstable, the cleavage of the propyl ether is likely to proceed through an SN2 pathway.

Transition-metal-free methods have also been developed for the reductive cleavage of aryl ethers. For instance, the use of triethylsilane in the presence of a base can effectively cleave the C-O bond of the ether. rsc.org

Ether exchange reactions can be envisioned by conducting the cleavage reaction in the presence of a different alcohol. Under equilibrium conditions, the newly introduced alcohol could compete with the halide ion or the departing propanol, leading to the formation of a new ether, although this is often less straightforward than direct synthesis of the desired ether.

Oxidative Transformations of the Propyl Chain

Oxidation of the propyl chain of the propoxy group in this compound is a challenging transformation due to the presence of the electron-rich aromatic ring and the oxidatively sensitive amino group. While the side-chain oxidation of alkylbenzenes to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) is a well-established reaction, this typically requires a benzylic hydrogen, which is absent in an ether linkage. orgoreview.comlibretexts.orglumenlearning.com

However, the oxidation of alkoxy groups on aromatic rings can be achieved under specific conditions. The oxidation of the propoxy group could potentially lead to the formation of aldehydes or carboxylic acids. For example, oxidation at the carbon atom adjacent to the ether oxygen could yield a propionaldehyde (B47417) or propionic acid derivative attached to the phenoxy ring, though such transformations are less common and may require specialized reagents to avoid degradation of the starting material. Enzymatic oxidation, for instance using cytochrome P450 enzymes, is known to cause O-dealkylation of alkoxy groups, which represents an oxidative cleavage of the propyl chain. nih.gov This suggests that chemical systems mimicking these enzymes could potentially effect similar transformations. The choice of oxidant and reaction conditions would be critical to achieve selectivity for the propyl chain over the aniline ring.

Table 2: Potential Products from Propoxy Group Modification

| Reaction Type | Reagents | Potential Product(s) |

| Ether Cleavage | HBr or HI | 3-Fluoro-5-aminophenol, Propyl bromide/iodide |

| Reductive Ether Cleavage | Triethylsilane, Base | 3-Fluoro-5-aminophenol, Propane |

| Propyl Chain Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | Potential for ring oxidation or degradation. Selective oxidation is challenging. |

| Enzymatic Oxidation | Cytochrome P450 mimics | 3-Fluoro-5-aminophenol (via O-dealkylation) |

Applications of 3 Fluoro 5 Propoxyaniline As a Versatile Synthetic Building Block

Role as an Intermediate in the Synthesis of Diverse Organic Scaffolds

3-Fluoro-5-propoxyaniline serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a fluorine atom, a propoxy group, and an amino group on a benzene (B151609) ring, allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry and materials science. The presence of these functional groups provides multiple reaction sites for constructing larger, more complex molecular architectures.

The amino group is a key functional handle, readily participating in reactions such as N-acylation, sulfonylation, and the formation of Schiff bases. These reactions are fundamental in building diverse molecular scaffolds. For instance, the reaction of anilines with aldehydes or ketones to form Schiff bases is a common strategy for synthesizing various heterocyclic and non-heterocyclic compounds.

Furthermore, the aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The positions for these substitutions are directed by the existing activating and deactivating groups. This allows for the controlled introduction of additional functional groups onto the aromatic core, further expanding the diversity of accessible organic scaffolds.

A notable application of aniline (B41778) derivatives is in the synthesis of quinazoline-based compounds. acs.org For example, a multi-step synthesis can start with a substituted anthranilic acid, which is then converted into a 4-chloroquinazoline (B184009) intermediate. acs.org This intermediate can subsequently react with an aniline, such as this compound, to yield a 4-anilinoquinazoline (B1210976) derivative. acs.org This scaffold is prevalent in many biologically active molecules.

The strategic placement of the fluoro and propoxy groups also influences the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Precursor for the Development of Novel Heterocyclic Systems

This compound is a valuable precursor for the synthesis of novel heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. mdpi.comopenmedicinalchemistryjournal.com The reactivity of the amino group, combined with the electronic effects of the fluorine and propoxy substituents, facilitates the construction of various heterocyclic rings. mdpi.comopenmedicinalchemistryjournal.comnih.goveurjchem.com

One common approach involves the condensation of the aniline with dicarbonyl compounds or their equivalents to form five- or six-membered heterocycles. For example, reaction with β-ketoesters can lead to the formation of quinoline (B57606) derivatives, a privileged scaffold in medicinal chemistry. Similarly, reactions with α,β-unsaturated carbonyl compounds can yield dihydropyridine (B1217469) or dihydropyran systems.

The synthesis of fused heterocyclic systems is another area where this compound can be employed. eurjchem.com For instance, reaction with reagents containing two electrophilic centers can lead to the formation of benzofused heterocycles. The specific reaction conditions and the choice of the reaction partner determine the nature of the resulting heterocyclic ring.

The incorporation of the 3-fluoro-5-propoxy-phenyl moiety into these heterocyclic systems can significantly impact their biological activity. nih.gov The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the propoxy group can modulate lipophilicity and cell permeability. nih.gov This makes this compound an attractive starting material for the discovery of new bioactive heterocyclic compounds.

Table 1: Examples of Heterocyclic Systems Derived from Anilines

| Heterocyclic System | General Synthetic Approach | Potential Applications |

| Quinoline | Condensation with β-ketoesters (Combes synthesis) or α,β-unsaturated aldehydes/ketones (Doebner-von Miller reaction) | Antimalarials, antibacterials, anticancer agents |

| Pyrazole (B372694) | Reaction with 1,3-dicarbonyl compounds or their derivatives | Anti-inflammatory, analgesic, anticancer agents |

| Thiazole (B1198619) | Hantzsch thiazole synthesis involving reaction with α-haloketones and a source of sulfur | Antifungal, antibacterial, anti-inflammatory agents |

| Oxazole | Reaction with α-haloketones followed by cyclization | Anticancer, anti-inflammatory, antimicrobial agents |

| 1,2,4-Triazole | Reaction with formic acid derivatives followed by cyclization with hydrazine (B178648) | Antifungal, antiviral, anticancer agents |

Contribution to the Synthesis of Fluorine-Containing Organic Molecules

The presence of a fluorine atom in this compound makes it a direct contributor to the synthesis of fluorine-containing organic molecules. The introduction of fluorine into organic compounds is a widely used strategy in medicinal chemistry and materials science to modulate their properties. sigmaaldrich.com Fluorine can alter the electronic properties, lipophilicity, metabolic stability, and binding affinity of molecules. nih.govsigmaaldrich.com

As a fluorinated building block, this compound allows for the direct incorporation of a fluorine atom into a target molecule without the need for a separate fluorination step, which can sometimes be challenging. sigmaaldrich.com This simplifies the synthetic route and provides a reliable way to introduce this important element.

The synthesis of fluorinated bioactive molecules often involves the use of fluorinated starting materials like this compound. For example, in the development of new enzyme inhibitors or receptor ligands, the 3-fluoro-5-propoxyphenyl moiety can be incorporated to enhance the potency and pharmacokinetic profile of the lead compound. nih.gov

Table 2: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution |

| Lipophilicity | Generally increases, which can affect membrane permeability and bioavailability. nih.gov |

| Metabolic Stability | C-F bond is strong and resistant to metabolic cleavage, often blocking sites of metabolism. nih.gov |

| Binding Affinity | Can enhance binding to target proteins through specific interactions and by altering electronic properties. nih.gov |

| pKa | Can lower the pKa of nearby acidic or basic functional groups due to its electron-withdrawing nature. |

| Conformation | Can influence the preferred conformation of a molecule due to steric and electronic effects. |

Utilization in the Design of Chemical Probes

Chemical probes are small molecules used as tools to study biological systems and validate drug targets. chemicalprobes.orgnih.govresearchgate.net this compound can be utilized in the design of such probes due to the advantageous properties conferred by its fluorine atom.

The fluorine atom, particularly the ¹⁹F isotope, is an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows for the use of ¹⁹F NMR to study the interaction of a chemical probe with its biological target. nih.gov Changes in the chemical shift of the fluorine signal upon binding can provide valuable information about the binding event and the local environment of the probe. For example, a 3-fluoro-3',4',5'-trihydroxyflavone was used as an NMR probe to observe structural changes during its activity as a radical scavenger. nih.gov

Furthermore, the incorporation of a fluorinated moiety can be beneficial for imaging probes, such as those used in positron emission tomography (PET). While ¹⁸F is the commonly used isotope for PET, the synthetic strategies developed for incorporating fluorine using non-radioactive precursors like this compound can be adapted for the synthesis of ¹⁸F-labeled radiotracers.

The design of effective chemical probes requires a balance of properties, including potency, selectivity, and cell permeability. researchgate.net The structural features of this compound, including the fluorine and propoxy groups, can be systematically modified to optimize these properties for a specific target. researchgate.net The aniline functionality also provides a convenient attachment point for linker groups or reporter tags, which are often necessary components of chemical probes.

Future Research Directions and Emerging Paradigms for 3 Fluoro 5 Propoxyaniline

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of substituted anilines are moving beyond traditional batch chemistry towards more efficient, scalable, and safer continuous-flow processes. The integration of 3-Fluoro-5-propoxyaniline into these modern platforms represents a significant area for future exploration.

Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents or intermediates. For the synthesis of this compound derivatives, this could translate into higher yields, improved purity, and reduced reaction times. An emerging trend is the use of immobilized enzymes in continuous-flow systems for chemoenzymatic synthesis. acs.org For instance, immobilized nitroreductase enzymes have been successfully used for the continuous synthesis of anilines from their corresponding nitroaromatic precursors under mild, atmospheric pressure conditions in aqueous media. acs.org This highly selective, low-energy method avoids the high temperatures and expensive metal catalysts often used in traditional hydrogenation, offering a greener synthetic route that could be adapted for the large-scale production of this compound. acs.org

Furthermore, automated synthesis platforms, which combine robotics with flow chemistry, can accelerate the discovery of new molecules. sciforum.net These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. sciforum.net By incorporating this compound as a building block into an automated synthesis workflow, researchers could rapidly generate libraries of diverse derivatives for high-throughput screening in drug discovery programs. sciforum.netthieme-connect.com The development of solid-phase synthesis routes, where anilines are reacted on a resin, is particularly amenable to automation and could be applied to create novel guanidine (B92328) or amide derivatives from this compound. sciforum.net

| Platform/Methodology | Potential Advantage for this compound | Relevant Research Finding | Citation |

| Continuous Flow Synthesis | Improved safety, scalability, and process control. | Enables continuous reaction and workup in a single operation. | acs.org |

| Immobilized Enzyme Biocatalysis | Green, selective synthesis under mild conditions. | Chemoenzymatic synthesis of anilines using nitroreductase avoids harsh reagents and high temperatures. | acs.org |

| Automated Synthesis Platforms | Rapid generation of compound libraries for screening. | Facilitates the modular synthesis of drug-like molecules and high-throughput characterization. | sciforum.netthieme-connect.com |

| Closed-Loop Aqueous Phase | Sustainable processing and cofactor recycling. | Allows for the reclamation and reuse of the aqueous phase, enhancing process efficiency. | acs.org |

Exploration of Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis are powerful, green technologies that are revolutionizing organic synthesis by enabling challenging transformations under mild conditions. nih.govconicet.gov.ar These methodologies offer unique pathways for both the synthesis and functionalization of complex molecules like this compound.

Electrocatalysis provides a reagent-free method for driving redox reactions. For the synthesis of fluoroanilines, electrochemical reductive fluorination of the corresponding nitrobenzene (B124822) precursor is a promising approach. google.com This process can achieve simultaneous reduction of the nitro group and fluorination of the aromatic ring in a controlled manner. google.com Electrocatalysis can also be used for derivatization. Electrochemical-induced tandem reactions, for example, have been used to synthesize N-aryl isoindolinones from functionalized anilines, a strategy that could be applied to this compound to create novel heterocyclic structures. mdpi.com The unique ability of electrochemistry to generate highly reactive intermediates under gentle conditions opens up new avenues for C-H functionalization and cross-coupling reactions. nih.gov

Photocatalysis , particularly with visible light, has emerged as a key tool for late-stage functionalization, allowing for the introduction of functional groups into already complex molecules. conicet.gov.ar The electron-rich nature of the aniline (B41778) ring makes it an excellent substrate for photocatalytic reactions. For instance, visible light-photocatalyzed fluoroalkylation reactions of aniline derivatives have been developed using various photocatalysts, such as organic dyes or transition metal complexes. conicet.gov.ar This methodology could be used to introduce perfluoroalkyl groups onto the this compound scaffold, a common strategy for enhancing the metabolic stability and bioavailability of drug candidates. conicet.gov.arnih.gov The development of heterogeneous photocatalysts, which can be easily separated and recycled, further enhances the sustainability of these processes when applied in flow reactors. beilstein-journals.org

| Methodology | Application for this compound | Key Features | Citation |

| Electrocatalytic Reduction | Synthesis from a nitroaromatic precursor. | Simultaneous reduction and potential for ring fluorination; mild conditions. | nih.govgoogle.com |

| Electrocatalytic Derivatization | Synthesis of novel heterocyclic derivatives. | Enables tandem/cascade reactions for complex molecule construction. | mdpi.com |

| Visible-Light Photocatalysis | Late-stage functionalization (e.g., fluoroalkylation). | High functional group tolerance; uses light energy instead of heat. | conicet.gov.ar |

| Heterogeneous Photocatalysis | Green and recyclable catalytic systems. | Facilitates catalyst separation and reuse, suitable for flow chemistry. | beilstein-journals.org |

Development of Advanced Spectroscopic Probes Featuring the this compound Motif

The presence of a fluorine-19 (¹⁹F) atom in this compound makes it an excellent candidate for the development of advanced spectroscopic probes. rsc.org The ¹⁹F nucleus has favorable NMR properties, including a high gyromagnetic ratio and 100% natural abundance, making ¹⁹F NMR a highly sensitive technique with a wide chemical shift range that is very sensitive to the local electronic environment. rsc.org

Future research could focus on designing and synthesizing molecules where the this compound unit acts as a "spy" to report on specific biological or chemical environments. For example, fluorinated aromatic amines have been successfully used as NMR-active probes to study the surfaces of nanocrystals and to characterize the phase and ligand binding affinity. rsc.org Similarly, derivatives of this compound could be designed to bind to specific protein active sites or material surfaces, with changes in the ¹⁹F NMR chemical shift providing detailed information about binding events, conformational changes, or local polarity. rsc.orgrsc.org

Beyond NMR, the fluoropropoxyaniline scaffold can be incorporated into fluorescent probes. The electronic properties of the fluoro and propoxy groups can be used to tune the absorption and emission wavelengths of a fluorophore. acs.org Probes could be designed for "turn-on" fluorescence upon reacting with a specific analyte, a common strategy for detecting biorelevant molecules. acs.org The development of such probes would have applications in chemical biology for imaging and in diagnostics for sensing.

| Probe Type | Technique | Principle of Operation | Potential Application | Citation |

| NMR Probe | ¹⁹F NMR Spectroscopy | The ¹⁹F chemical shift is highly sensitive to the local chemical environment. | Probing active sites in catalysts or binding pockets in biomolecules. | rsc.orgrsc.org |

| Fluorescent Probe | Fluorescence Spectroscopy | The this compound motif can modulate the photophysical properties of a fluorophore. | Ratiometric or "turn-on" sensing of ions or small molecules in biological systems. | acs.org |

| Surface Probe | Solid-State NMR | Fluorinated ligands report on surface binding, order, and phase of materials. | Characterizing surfaces of nanoparticles, polymers, or other advanced materials. | rsc.org |

Machine Learning and Artificial Intelligence in Predicting Reactivity and Guiding Synthesis

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is creating a paradigm shift in how chemical research is conducted. researchgate.netarxiv.org For a molecule like this compound, these computational tools can accelerate research by predicting its properties and guiding its synthetic applications.

One of the major challenges in organic synthesis is predicting the outcome and regioselectivity of reactions on complex molecules. ML models are being trained on large datasets of chemical reactions to predict the most likely products and even to suggest optimal reaction conditions. nih.gov A significant future direction is the application of such models to predict the reactivity of this compound in various transformations, such as electrophilic aromatic substitution or late-stage functionalization. For example, a neural network could be trained to predict the atom-wise probabilities of a reaction occurring at different positions on the aniline ring, guiding chemists to select reagents that will achieve the desired outcome. nih.gov This predictive power is especially valuable for minimizing the trial-and-error experimentation required to develop new synthetic routes. nih.gov

| AI/ML Application | Objective | Impact on Research | Citation |

| Reactivity Prediction | Predict regioselectivity and site-reactivity. | Reduces experimental effort by accurately forecasting the outcome of late-stage functionalizations. | nih.gov |

| Reaction Optimization | Identify optimal reaction conditions (catalyst, solvent, temperature). | Accelerates the development of high-yielding synthetic protocols. | researchgate.net |

| Activation Energy Prediction | Computationally screen for feasible reaction pathways. | Enables data-efficient design of catalysts and reaction pathways without expensive calculations for every possibility. | nih.govbath.ac.uk |

| Retrosynthesis Design | Propose efficient, multi-step synthetic routes to novel derivatives. | Guides chemists in the strategic planning of complex molecule synthesis. | researchgate.netarxiv.org |

Q & A

Q. What are the optimal synthetic routes for 3-Fluoro-5-propoxyaniline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, fluoroaniline derivatives can react with propylating agents (e.g., propyl bromide) under basic conditions. Evidence from related compounds (e.g., 3-Fluoro-4-(propan-2-yl)aniline) suggests using a palladium catalyst and solvents like dimethylformamide (DMF) or dioxane with pyridine as a base to facilitate coupling .

- Key Conditions :

- Solvent : Dioxane or DMF for high polarity.

- Base : Pyridine or potassium carbonate to deprotonate intermediates.

- Catalyst : Palladium-based catalysts for efficient coupling.

- Yield Optimization : Prolonged reaction times (overnight) at room temperature improve conversion rates, followed by purification via vacuum drying and trituration .

Q. How is this compound characterized, and what spectroscopic techniques are critical?

- Methodological Answer : Characterization relies on:

- NMR Spectroscopy : and NMR to confirm substitution patterns and fluorine position.

- Mass Spectrometry : High-resolution MS for molecular weight validation (expected ~183.18 g/mol, based on analogs) .

- Chromatography : HPLC or TLC to assess purity (>95% typical for research-grade compounds) .

Advanced Research Questions

Q. How does the fluorine substituent and propoxy group influence electronic properties and reactivity?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity withdraws electron density, activating the aromatic ring for electrophilic substitution at specific positions. The propoxy group donates electrons via resonance, creating regioselective reactivity .

- Comparative Data :

| Compound | Reactivity (Electrophilic Substitution) | Solubility in Polar Solvents |

|---|---|---|

| 3-Fluoroaniline | High at meta position | Moderate |

| This compound | Enhanced para-directing due to propoxy | High (due to alkoxy chain) |

Q. What computational tools are effective for retrosynthetic planning of this compound?

- Methodological Answer : AI-driven platforms like Reaxys and Pistachio leverage reaction databases to predict viable pathways. For example:

- Template_relevance Reaxys : Identifies coupling reactions between fluoroanilines and alkoxy precursors.

- Template_relevance Bkms_metabolic : Suggests enzymatic or catalytic routes for eco-friendly synthesis .

- Case Study : A predicted one-step synthesis involves 3-fluoroaniline and propyl ether precursors under Pd catalysis, achieving >80% yield in silico .

Q. What are the potential applications of this compound in pharmaceutical research?

- Methodological Answer :

- Drug Intermediate : The fluorine and propoxy groups enhance bioavailability, making it a candidate for kinase inhibitors or antimicrobial agents.

- Biological Activity : Analogs like 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline show antitumor potential via kinase modulation .

- Structural Advantages :

- Fluorine : Improves metabolic stability.

- Propoxy Chain : Increases lipophilicity for blood-brain barrier penetration.

- Research Gap : Limited in vivo data necessitates further studies on toxicity and pharmacokinetics .

Contradictions and Resolutions in Literature

- Synthetic Solvent Discrepancies : uses dioxane, while prefers DMF. Resolution: Dioxane is ideal for anhydrous conditions, whereas DMF enhances solubility of polar intermediates .

- Catalyst Selection : Palladium catalysts () vs. base-only systems (). Recommendation: Pd catalysts are superior for complex coupling but require rigorous purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.